![molecular formula C20H22N2O4 B2640344 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid CAS No. 890982-85-1](/img/structure/B2640344.png)

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

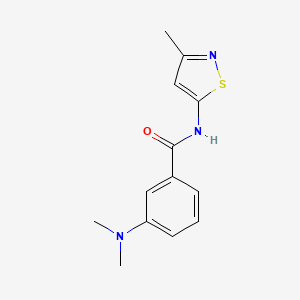

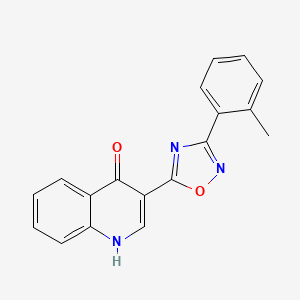

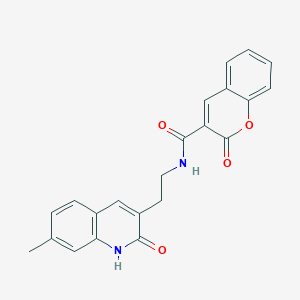

“2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid” is a chemical compound with the molecular formula C20H22N2O4 . It has an average mass of 354.400 Da and a monoisotopic mass of 354.157959 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with additional amine and carbonyl groups attached to the benzene ring . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 525.1±35.0 °C at 760 mmHg, and a flash point of 271.4±25.9 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 96 Å2 .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

- Synthesis and Structural Characterization : A study focused on the synthesis and characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, showcasing the application in organic synthesis and material science. These compounds were synthesized using a conventional protocol, highlighting the structural diversity and potential utility in materials science due to the inclusion of ferrocenyl and benzoyl groups (Savage et al., 2005).

Biochemical Research

- Mechanism of Benzoic Acid Biosynthesis : Research into the biosynthesis of benzoic acid in plants and bacteria revealed insights into natural product synthesis, highlighting the biochemical pathways that mirror fatty acid β-oxidation. This study contributes to the understanding of benzoic acid's role as a biosynthetic building block in various natural products, emphasizing its biochemical significance (Hertweck et al., 2001).

Medicinal Chemistry and Pharmacology

- Antimicrobial Activity : Some new Schiff base compounds derived from 4-amino benzoic acid were synthesized and their biological activity studied. These compounds demonstrated specific antimicrobial activities, suggesting potential pharmaceutical applications. This research exemplifies the use of benzoyl and amino acid derivatives in developing new antimicrobial agents (Radi et al., 2019).

Mecanismo De Acción

Mode of Action

The mode of action of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid It’s possible that the compound interacts with its targets through its benzoyl and ethylbutanoyl groups . More research is needed to elucidate the exact mechanism of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid Its bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .

Result of Action

The molecular and cellular effects of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid It’s likely that the compound’s effects are dependent on its interaction with its targets and the subsequent biochemical reactions .

Propiedades

IUPAC Name |

2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-13(4-2)18(23)21-15-9-7-8-14(12-15)19(24)22-17-11-6-5-10-16(17)20(25)26/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXOFVRLWNHDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)